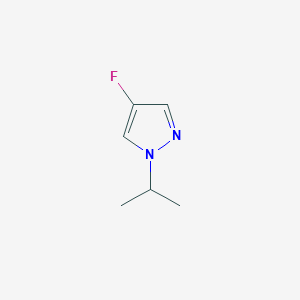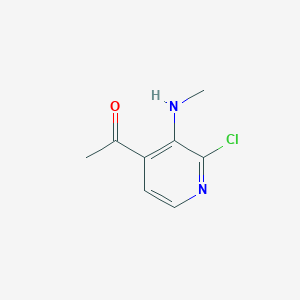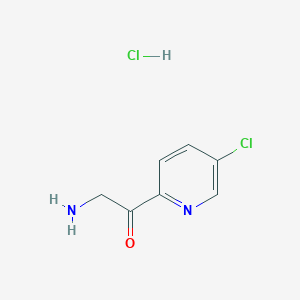
1-(4-Bromo-1-naphthyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-1-naphthyl)guanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a bromine atom attached to the naphthalene ring, which is further connected to a guanidine group
準備方法
The synthesis of 1-(4-Bromo-1-naphthyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-bromo-1-naphthylamine with cyanamide in the presence of a suitable catalyst. This reaction typically occurs under mild conditions and yields the desired guanidine derivative . Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis, providing a straightforward and efficient route to diverse guanidines .
Industrial production methods for guanidines often rely on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts . These methods are scalable and can be optimized for large-scale production.
化学反応の分析
1-(4-Bromo-1-naphthyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydrocarbon derivatives.
科学的研究の応用
1-(4-Bromo-1-naphthyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: This compound is used in the study of biological processes due to its ability to interact with various biomolecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(4-Bromo-1-naphthyl)guanidine involves its interaction with specific molecular targets. It is known to enhance the release of acetylcholine following a nerve impulse, which can affect the rates of depolarization and repolarization of muscle cell membranes . Additionally, it may inhibit certain enzymes or proteins, leading to various biological effects.
類似化合物との比較
1-(4-Bromo-1-naphthyl)guanidine can be compared with other guanidine derivatives, such as:
1-(4-Chloro-1-naphthyl)guanidine: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(4-Methyl-1-naphthyl)guanidine:
1-(4-Nitro-1-naphthyl)guanidine: The presence of a nitro group introduces different electronic effects and reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H10BrN3 |
|---|---|
分子量 |
264.12 g/mol |
IUPAC名 |
2-(4-bromonaphthalen-1-yl)guanidine |
InChI |
InChI=1S/C11H10BrN3/c12-9-5-6-10(15-11(13)14)8-4-2-1-3-7(8)9/h1-6H,(H4,13,14,15) |
InChIキー |
HIBHRNLXRVBJMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676091.png)
![3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13676096.png)

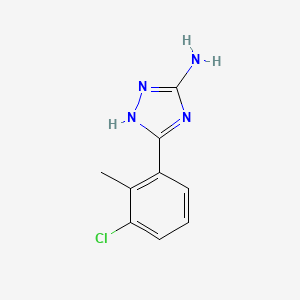
![[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol](/img/structure/B13676109.png)
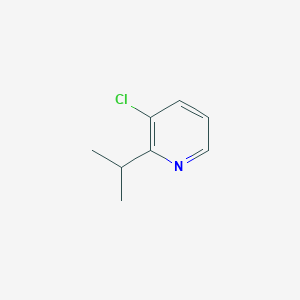
![2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13676117.png)
![3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676124.png)
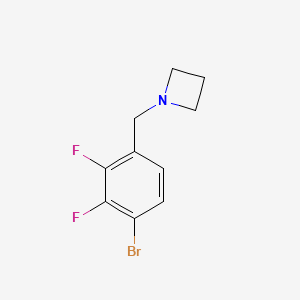
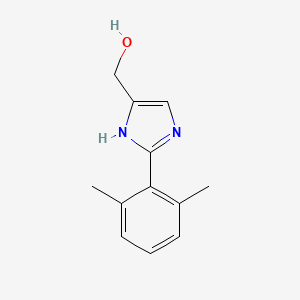
![Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13676139.png)
